molecular formula C6H7NO3 B13902033 Methyl 2-oxazol-4-ylacetate

Methyl 2-oxazol-4-ylacetate

Cat. No.: B13902033
M. Wt: 141.12 g/mol
InChI Key: CIZBWJVDQHVJSS-UHFFFAOYSA-N
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Description

Methyl 2-oxazol-4-ylacetate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxazol-4-ylacetate can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxazol-4-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different functionalized products.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Methyl 2-oxazol-4-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxazol-4-ylacetate involves its interaction with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a similar five-membered ring structure.

    Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement within the ring.

    Thiazole: Features a sulfur atom instead of oxygen in the ring.

Uniqueness

Methyl 2-oxazol-4-ylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 2-(1,3-oxazol-4-yl)acetate

InChI

InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3

InChI Key

CIZBWJVDQHVJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=COC=N1

Origin of Product

United States

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